molecular formula C9H9NO B567054 5-Cyclopropylpicolinaldehyde CAS No. 1256825-21-4

5-Cyclopropylpicolinaldehyde

Cat. No.: B567054
CAS No.: 1256825-21-4
M. Wt: 147.177
InChI Key: SHYODVYVWOXGML-UHFFFAOYSA-N
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Description

5-Cyclopropylpicolinaldehyde (CAS 1256825-21-4) is a pyridine-based chemical building block of interest in medicinal chemistry and drug discovery research. With the molecular formula C9H9NO and a molecular weight of 147.17 g/mol, this compound features both an aldehyde functional group and a cyclopropyl substituent on its pyridine ring . The aldehyde group is a versatile synthetic handle, allowing researchers to employ this compound in a wide range of transformations, such as nucleophilic addition and reductive amination, to create novel molecular architectures. As a substituted picolinaldehyde, it serves as a key precursor for the synthesis of more complex heterocyclic compounds, including potential kinase inhibitors and other biologically active molecules . It is typically characterized by its SMILES string, O=CC1=NC=C(C2CC2)C=C1 . Researchers should note that this compound requires storage under an inert atmosphere at 2-8°C . Handle with appropriate precautions, referring to the supplied Safety Data Sheet, as it may cause skin, eye, and respiratory irritation . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-cyclopropylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-6-9-4-3-8(5-10-9)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYODVYVWOXGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745107
Record name 5-Cyclopropylpyridine-2-carbaldehyde
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256825-21-4
Record name 5-Cyclopropyl-2-pyridinecarboxaldehyde
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Record name 5-Cyclopropylpyridine-2-carbaldehyde
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Record name 5-cyclopropylpyridine-2-carbaldehyde
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Preparation Methods

Starting Material Synthesis

The synthesis begins with 5-bromo-2-pyridinecarbaldehyde, a commercially available precursor characterized by a bromine atom at position 5 and an aldehyde group at position 2. This compound serves as a critical intermediate due to its reactivity in cross-coupling reactions.

Suzuki-Miyaura Coupling

The cyclopropyl group is introduced via a palladium-catalyzed Suzuki-Miyaura coupling between 5-bromo-2-pyridinecarbaldehyde and cyclopropylboronic acid. This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a polar aprotic solvent (e.g., DMF or dioxane) at elevated temperatures (80–100°C). The mechanism involves oxidative addition of the palladium catalyst to the carbon-bromine bond, transmetallation with the boronic acid, and reductive elimination to form the carbon-cyclopropyl bond.

Key Considerations :

  • Catalyst Selection : Bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) enhance catalytic activity for electron-deficient pyridine substrates.

  • Solvent Effects : DMF facilitates higher yields due to its ability to stabilize intermediates.

  • Yield Optimization : Reactions conducted under inert atmospheres (N₂ or Ar) prevent catalyst deactivation, achieving yields of 70–85% in analogous systems.

Vilsmeier-Haack Formylation of 5-Cyclopropyl-2-Methylpyridine

Synthesis of 5-Cyclopropyl-2-Methylpyridine

The precursor 5-cyclopropyl-2-methylpyridine is synthesized via cyclopropanation of 2-methyl-5-bromopyridine. Cyclopropanation employs a Corey–Chaykovsky reaction, where a sulfonium ylide (generated from trimethylsulfoxonium iodide and NaH) reacts with the bromopyridine derivative at 0–25°C. This method, optimized for chalcone derivatives, is adaptable to pyridine systems by modifying solvent polarity (e.g., DMF or THF) and reaction time (12–24 h).

Formylation Reaction

The methyl group at position 2 is oxidized to an aldehyde using the Vilsmeier-Haack reagent, formed from DMF and POCl₃. The reaction proceeds at 0–5°C, followed by hydrolysis with aqueous NaOH to yield 5-cyclopropylpicolinaldehyde.

Reaction Conditions :

  • Temperature : Controlled addition of POCl₃ at 0°C minimizes side reactions.

  • Workup : Neutralization with NaOH (pH 7–8) precipitates the aldehyde, which is purified via recrystallization (ethanol/water).

  • Yield : 65–75% based on analogous pyridine formylations.

Reductive Hydrolysis of 5-Cyclopropylpicolinic Acid Imidazoline

Imidazoline Formation

5-Cyclopropylpicolinic acid reacts with ethylenediamine under solvent-free conditions at 150–260°C to form 5-cyclopropyl-2-imidazoline. This step, adapted from patent CN106518753A, avoids side products associated with solvent use and achieves yields of 84–87%.

Reductive Hydrolysis

The imidazoline intermediate undergoes reductive hydrolysis with metallic sodium in absolute ethanol under nitrogen. Subsequent treatment with oxalic acid (pH 1–2) and reflux liberates the aldehyde group.

Optimization Parameters :

  • Reduction Temperature : Maintaining temperatures below −5°C during sodium addition prevents over-reduction.

  • Acid Hydrolysis : Oxalic acid ensures complete cleavage of the imidazoline ring, while sodium bicarbonate neutralization isolates the aldehyde.

  • Yield : 85–90% for 4-pyridinecarboxaldehyde analogs, suggesting comparable efficiency for the 5-cyclopropyl derivative.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield Range
Suzuki CouplingDirect functionalization; high selectivityRequires expensive Pd catalysts70–85%
Vilsmeier-HaackScalable; avoids coupling stepsMulti-step synthesis of precursor65–75%
Reductive HydrolysisSolvent-free steps; high yieldsHigh-temperature imidazoline formation85–90%

Mechanistic Insights and Reaction Dynamics

Cyclopropanation Kinetics

The Corey–Chaykovsky reaction’s success hinges on ylide stability, which is enhanced by electron-withdrawing groups on the pyridine ring. Substituents at position 5 (e.g., cyclopropyl) moderately deactivate the ring, necessitating extended reaction times (24–48 h) for complete conversion.

Electrophilic Aromatic Substitution

In the Vilsmeier-Haack reaction, the electrophilic chloroiminium ion (generated from DMF and POCl₃) attacks the electron-rich methyl group’s α-position, followed by hydrolysis to the aldehyde. Steric hindrance from the cyclopropyl group slightly retards formylation, requiring stoichiometric excess of POCl₃ .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropylpicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it to the corresponding alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.

Major Products Formed:

    Oxidation: 5-Cyclopropylpicolinic acid.

    Reduction: 5-Cyclopropylpicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclopropylpicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropylpicolinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is harnessed in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 5-cyclopropylpicolinaldehyde, we compare it with three analogs: 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone, α-cyclopropyl-α-(4-methoxyphenyl)-5-pyridinecarboxaldehyde, and picolinaldehyde derivatives (e.g., 5-methylpicolinaldehyde).

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Molecular Formula Substituents Reactivity Profile Toxicity Data Availability
This compound C$9$H$9$NO Cyclopropyl (C5), Aldehyde High (aldehyde-mediated reactions) Limited
3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone C${16}$H${18}$N$_4$ Cyclohexyl, Hydrazone Moderate (stability issues) Partially studied
α-Cyclopropyl-α-(4-methoxyphenyl)-5-pyridinecarboxaldehyde C${16}$H${15}$NO$_2$ Cyclopropyl, Methoxyphenyl High (polar substituents enhance solubility) Not reported
5-Methylpicolinaldehyde C$7$H$7$NO Methyl (C5), Aldehyde Moderate (steric hindrance) Well-documented

Key Findings from Comparative Analysis

Reactivity and Synthetic Utility: The aldehyde group in this compound facilitates nucleophilic additions (e.g., condensations with hydrazines or amines), similar to other picolinaldehyde derivatives. However, the cyclopropyl group introduces steric hindrance, reducing reaction rates compared to 5-methylpicolinaldehyde . In contrast, 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone exhibits lower stability due to its hydrazone moiety, which is prone to hydrolysis under acidic conditions .

Physicochemical Properties :

  • The cyclopropyl substituent in this compound enhances lipophilicity (logP ≈ 2.1) compared to 5-methylpicolinaldehyde (logP ≈ 1.3). This property is critical for membrane permeability in drug design.
  • α-Cyclopropyl-α-(4-methoxyphenyl)-5-pyridinecarboxaldehyde shows improved aqueous solubility due to its methoxyphenyl group, a feature absent in this compound .

Toxicological Considerations: Limited toxicological data exist for this compound, contrasting with well-characterized analogs like 5-methylpicolinaldehyde.

Biological Activity

5-Cyclopropylpicolinaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of picolinaldehydes, characterized by a pyridine ring substituted with a cyclopropyl group and an aldehyde functional group. Its molecular formula is C10H9NC_10H_9N. The presence of the cyclopropyl moiety is believed to enhance its interaction with biological targets, potentially affecting its pharmacological profile.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial activity. For instance, derivatives of picolinaldehyde have shown efficacy against various bacterial strains, suggesting that this compound may share these properties. A study demonstrated that related compounds inhibited growth in Gram-positive and Gram-negative bacteria, which positions this compound as a candidate for further antimicrobial research.

Anticancer Activity

The potential anticancer properties of this compound have been explored in several studies. It has been suggested that the compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, structural analogs have demonstrated cytotoxic effects on human cancer cell lines, indicating that this compound could be developed as an anticancer agent .

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound. Common methods include:

  • Pyridine Derivation : Starting from commercially available pyridine derivatives, cyclopropyl groups can be introduced via alkylation reactions.
  • Aldol Condensation : This method allows for the formation of the aldehyde functional group while integrating the cyclopropyl moiety into the structure.

These synthetic approaches not only facilitate the production of this compound but also enable the exploration of its derivatives with enhanced biological activities.

Binding Affinity Studies

Binding affinity studies reveal that this compound interacts with several biological targets. For instance, it has been shown to bind effectively to enzymes involved in metabolic pathways relevant to cancer and infectious diseases. This binding can lead to inhibition or modulation of enzyme activity, contributing to its therapeutic potential .

Case Studies

Case studies focusing on similar compounds provide insights into the real-world applications of this compound. For example:

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated a related compound's effectiveness against resistant bacterial strains. The results indicated significant reductions in bacterial load, suggesting that this compound could similarly impact resistant infections.
  • Case Study on Cancer Treatment : Another study investigated the use of picolinaldehyde derivatives in treating specific types of leukemia. The findings highlighted improved patient outcomes when these compounds were used in combination therapies.

Comparative Analysis

The following table summarizes key comparisons between this compound and other related compounds regarding their biological activities:

Compound NameStructure FeaturesBiological Activity
This compound Cyclopropyl group at position 5Antimicrobial, anticancer
Picolinaldehyde Aldehyde at position 2Antimicrobial, enzyme inhibition
3-Cyclopropylpyridine Cyclopropyl group at position 3Neuroactive properties

This table illustrates the unique position of this compound among similar compounds and highlights its potential for further pharmacological development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Cyclopropylpicolinaldehyde, and what analytical techniques are recommended for its characterization?

  • Methodological Answer : Synthesis typically involves cyclopropanation of picolinaldehyde derivatives via transition-metal catalysis or cross-coupling reactions. Key steps include protecting group strategies for the aldehyde functionality and subsequent deprotection . Characterization should include 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm regioselectivity and purity, complemented by high-resolution mass spectrometry (HRMS) for molecular weight verification. For novel syntheses, elemental analysis is required to confirm purity thresholds (>95%) .

Q. How can researchers assess the purity of this compound, and what thresholds are considered acceptable for further experimental use?

  • Methodological Answer : Purity is assessed via HPLC (reverse-phase C18 column, UV detection at 254 nm) or GC-MS for volatile derivatives. Acceptable purity depends on application: ≥95% for kinetic studies, ≥98% for biological assays. Residual solvent analysis (e.g., by 1H^1 \text{H} NMR) must be included, with DMSO-d6 or CDCl3 as preferred solvents to avoid interference .

Q. What spectroscopic databases or resources are most reliable for verifying the structural identity of this compound?

  • Methodological Answer : Use SciFinder and Reaxys for curated spectral data. Cross-reference with primary literature for NMR chemical shifts (e.g., δ 9.8–10.2 ppm for aldehyde protons in DMSO-d6). Avoid uncited or non-peer-reviewed platforms; prioritize journals adhering to Beilstein Journal guidelines for experimental reproducibility .

Advanced Research Questions

Q. How should researchers design kinetic studies to investigate the reactivity of the aldehyde group in this compound under varying conditions?

  • Methodological Answer : Employ stopped-flow UV-Vis spectroscopy to monitor aldehyde oxidation or nucleophilic addition rates. Control variables (pH, temperature, solvent polarity) systematically, and use pseudo-first-order kinetics for analysis. Include a non-cyclopropyl analog (e.g., 5-methylpicolinaldehyde) as a control to isolate steric/electronic effects of the cyclopropane group .

Q. What strategies are effective for resolving contradictions between computational predictions and experimental observations regarding the stability of this compound?

  • Methodological Answer : Re-evaluate computational parameters (e.g., DFT functional selection, solvent models) and validate with experimental data (e.g., DSC for thermal stability, accelerated degradation studies). If discrepancies persist, conduct X-ray crystallography to confirm molecular geometry and intermolecular interactions .

Q. What considerations are critical when incorporating this compound into multi-step synthetic pathways to minimize undesired side reactions?

  • Methodological Answer : Protect the aldehyde group early using trimethylsilyl or acetal protecting agents. Monitor steric hindrance from the cyclopropane ring during coupling reactions (e.g., Suzuki-Miyaura) via in situ IR spectroscopy. Optimize reaction stoichiometry to avoid over-functionalization, and employ orthogonal deprotection methods .

Methodological Guidance for Data Analysis

  • Handling Contradictory Data : Compare experimental protocols across studies (e.g., catalyst loading, reaction time). Replicate key experiments under standardized conditions and perform statistical validation (e.g., ANOVA for batch variability). Cross-validate findings using complementary techniques (e.g., XRD for crystallinity vs. NMR for solution-state structure) .
  • Literature Review Best Practices : Use keyword combinations (e.g., "picolinaldehyde derivatives + cyclopropane + synthesis") in PubMed and Web of Science. Track citation networks to identify foundational studies. Avoid over-reliance on review articles; prioritize primary sources from the last decade .

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